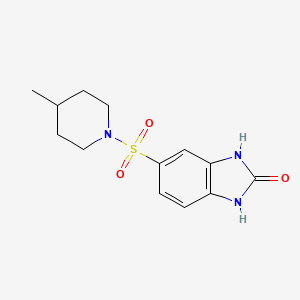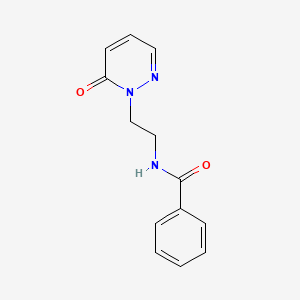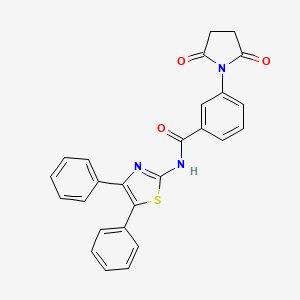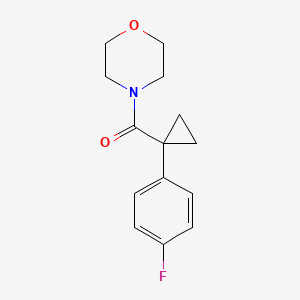
4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, polarity, and reactivity .Aplicaciones Científicas De Investigación
Cholesterol Absorption Inhibition
A closely related compound to 4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one, SCH 58235, was designed targeting cholesterol absorption inhibition. This compound was derived from a series of structural analyses and modifications intended to enhance its efficacy while preventing potential detrimental metabolic oxidation. It demonstrated remarkable efficacy in reducing liver cholesteryl esters in cholesterol-fed hamster models, highlighting the structural importance in designing potent cholesterol absorption inhibitors (Rosenblum et al., 1998).
Antitumor Activity
The structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, which share a similar structural motif, were explored, leading to the discovery of compounds with potent antiproliferative effects. These compounds, exemplified by specific derivatives, showed strong inhibitory effects on breast cancer cell proliferation, disrupted microtubular structures, and induced apoptosis, demonstrating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).
Synthetic Methodologies
Research into the acetoxylation of β-lactams with lead(IV) acetate has provided valuable insights into synthetic strategies for derivatives of azetidin-2-ones. These methodologies are crucial for the development of compounds with potential pharmacological applications, demonstrating the versatility and importance of azetidin-2-ones in synthetic chemistry (Giang et al., 1999).
Antimicrobial Agents
A series of azetidin-2-ones were synthesized and evaluated for their antimicrobial properties, revealing potent activity against a range of bacteria including Bacillus anthracis, Staphylococcus aureus, and Candida albicans. These findings underscore the potential of azetidin-2-one derivatives as a new class of antimicrobial agents, highlighting their relevance in addressing antibiotic resistance (Halve et al., 2007).
Anticancer Effects
Further exploration into the biological activities of azetidin-2-ones led to the identification of derivatives with significant anticancer effects. These compounds exhibited potent cytotoxic activity against various cancer cell lines, emphasizing the potential of azetidin-2-ones in the development of new anticancer therapies (Veinberg et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2NO2/c1-22-13-8-6-12(7-9-13)20-14(16(18,19)15(20)21)10-2-4-11(17)5-3-10/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXNFGYTXAFZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2648339.png)
![(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2648341.png)
![1-[(4-Chlorophenyl)methyl]-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2648342.png)

![methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2648344.png)

![N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2648351.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2648352.png)
![5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2648354.png)


![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2648359.png)
